Glycylglycyl-L-glutamine

概要

説明

Glycylglycyl-L-glutamine (GGG-L-Gln) is a naturally occurring dipeptide found in a variety of foods and beverages. It is composed of two amino acids, glycine and glutamine, and is a part of the glutathione system. GGG-L-Gln has been studied for its potential therapeutic applications, including the treatment of neurological and gastrointestinal diseases, as well as for its role in the regulation of the immune system. It has also been studied for its potential as an antioxidant and for its potential to reduce inflammation.

科学的研究の応用

Nutritional Support in Critical Care

Glycylglycyl-L-glutamine, when supplemented in parenteral nutrition for critically ill patients, can significantly improve 6-month survival rates. This suggests its role in supporting recovery and reducing mortality in intensive care settings (Goeters et al., 2002).

This compound in Enzyme Production

Enzyme Production and Food Industry

A mutant enzyme, Bacillus subtilis γ‐glutamyltranspeptidase, specialized in hydrolyzing γ-glutamyl compounds like this compound, can be used in the food industry due to its salt tolerance and stability, showcasing the application of this compound in enhancing flavor and nutritional content in food products (Minami et al., 2003).

This compound in Cancer Research

Cancer Cell Metabolism

Research has shown that in glutamine-restricted conditions, like in certain cancer cells, the activity of glutamine synthetase is crucial for supporting growth and survival, indicating the potential role of this compound in cancer therapeutics and understanding tumor metabolism (Tardito et al., 2015).

This compound in Immunology

Immunological Support in AIDS

Glycyl-glutamine, when supplemented, can improve in vitro lymphocyte proliferation in AIDS patients, suggesting its therapeutic potential in enhancing immune responses in compromised individuals (Köhler et al., 2000).

This compound in Cell Metabolism

Cellular Metabolism and β-Cell Function

this compound is involved in various metabolic pathways, indicating its importance in cell metabolism and its potential role in managing diseases like diabetes (Brennan et al., 2003).

作用機序

Target of Action

Glycylglycyl-L-glutamine, a derivative of the amino acid L-glutamine, primarily targets various cells and tissues in the body, including immune cells, muscle cells, and neurons . It plays a crucial role in regulating physiological functions such as immune enhancement, muscle maintenance, nitrogen transportation, neuronal mediation, pH homeostasis, gluconeogenesis, amino sugar synthesis, and insulin release modulation .

Mode of Action

The compound interacts with its targets by serving as a key source of nitrogen for amino acid and nucleotide biosynthesis . It also provides a source of carbon to replenish the tricarboxylic acid (TCA) cycle and lipid biosynthesis pathways . This interaction leads to changes in cellular metabolism, supporting various biosynthetic pathways crucial for cellular integrity and function .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in the synthesis of nucleotides and nucleic acids . It also participates in the production of the antioxidant glutathione (GSH), inhibiting reactive oxygen species (ROS) and supporting various biosynthetic pathways crucial for cellular integrity and function .

Pharmacokinetics

The pharmacokinetics of L-glutamine, from which this compound is derived, has been studied extensively. L-glutamine has rapid absorption and elimination, and there is no significant change in the baseline (pre-dose) L-glutamine concentration throughout the study, indicating no drug accumulation . The dose-normalized peak concentration decreased with dose escalation, indicating the capacity-limited non-linear pharmacokinetics of oral L-glutamine .

Result of Action

The action of this compound results in various molecular and cellular effects. It enhances the circulation of gastrointestinal incretin hormones, stimulates insulin release, and reduces postprandial glycemia in diabetes mellitus . In the context of sickle cell disease, L-glutamine therapy has shown significant reductions in acute complications associated with the disease, such as vaso-occlusive crises and acute chest syndrome .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility and stability in aqueous solution are critical for its action . Moreover, the compound’s action can be influenced by the metabolic state of the target cells and tissues, as well as by the presence of other compounds in the body .

Safety and Hazards

将来の方向性

Glutamine metabolism has taken a special place in metabolomics research in recent years, given its important role in cell biosynthesis and bioenergetics across several disorders . Future research will likely focus on monitoring and modeling the glutamine metabolic pathways . Novel, label-free approaches have the potential to revolutionize metabolic biosensing .

Relevant Papers Several papers have been published on the topic of glutamine. For example, a review paper explores the range of analytical approaches for monitoring metabolic pathways, as well as physicochemical modeling techniques, with a focus on glutamine metabolism . Another paper discusses the effect of glutamine supplementation on cardio-metabolic risk factors and inflammatory markers . A third paper discusses the structural features and applications of glutaminases in the food industry .

生化学分析

Biochemical Properties

Glycylglycyl-L-glutamine interacts with the ribosome and can terminate translation by preventing the release of the polypeptide chain from the ribosome . It has been shown to be a homologue of glutamine synthase, an enzyme that catalyzes the conversion of ammonia and glutamate into glutamine . This compound also methylates lysines on proteins to regulate their activity, a process important for cellular processes such as DNA replication and repair . The biochemical reaction catalyzed by this compound is dependent on ATP hydrolysis and requires Mg2+ ions as a cofactor .

Cellular Effects

This compound plays a significant role in cell survival and proliferation . It influences cell function by modulating physiological functions such as immune enhancement, muscular maintenance, nitrogen transport, neuronal mediation, pH homeostasis, gluconeogenesis, amino sugar synthesis, and insulin release modulation .

Molecular Mechanism

This compound regulates the expression of many genes related to metabolism, signal transduction, cell defense, and repair, and activates intracellular signaling pathways . It functions as a methyltransferase that methylates eukaryotic proteins at specific lysine residues, a process essential for cellular processes .

Dosage Effects in Animal Models

While specific studies on this compound dosage effects in animal models are limited, research on L-glutamine, a component of this compound, has shown that dietary inclusion of 1.0% L-glutamine can improve internal egg quality, including amino acids profile .

Metabolic Pathways

This compound is involved in the glutamine metabolic pathway . Glutamine enters the cell through the amino acid transporter, ASCT2/SLC1A5, and is converted to glutamate in the mitochondria through a deamination reaction catalyzed by glutaminase (GLS) .

Transport and Distribution

Glutamine, a component of this compound, is known to enter the cell through the amino acid transporter, ASCT2/SLC1A5 .

Subcellular Localization

Studies on glutamine synthetase, an enzyme that interacts with glutamine, a component of this compound, have shown that it is localized in the cytosol .

特性

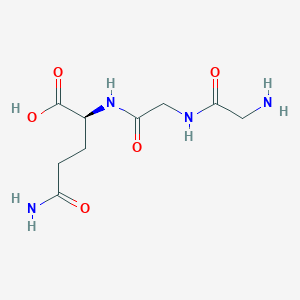

IUPAC Name |

(2S)-5-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O5/c10-3-7(15)12-4-8(16)13-5(9(17)18)1-2-6(11)14/h5H,1-4,10H2,(H2,11,14)(H,12,15)(H,13,16)(H,17,18)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPTNELDXWKRIFX-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(C(=O)O)NC(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N)[C@@H](C(=O)O)NC(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427107 | |

| Record name | Glycylglycyl-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

186787-32-6 | |

| Record name | Glycylglycyl-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

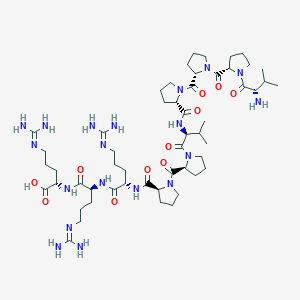

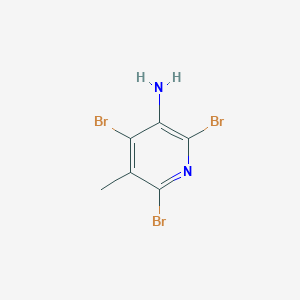

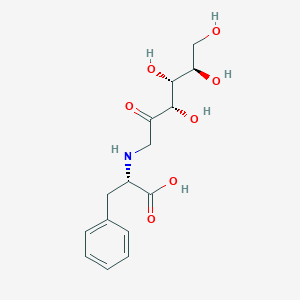

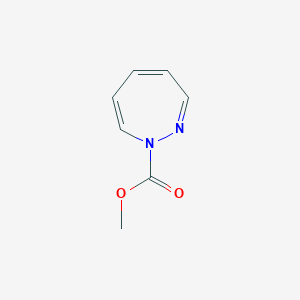

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Isopropylimidazo[1,2-a]pyrazine](/img/structure/B142015.png)

![methyl 3-[2-[[5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoate](/img/structure/B142023.png)